Cas no 70110-31-5 (2-Bromo-n-(4-bromobenzyl)acetamide)

2-Bromo-n-(4-bromobenzyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-Bromo-n-(4-bromobenzyl)acetamide
- 2-bromo-N-[(4-bromophenyl)methyl]acetamide
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- インチ: 1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
- InChIKey: XNQHQAIQNUYJGI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CNC(CBr)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 167
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Bromo-n-(4-bromobenzyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B181790-250mg |
2-Bromo-N-(4-bromobenzyl)acetamide |
70110-31-5 | 250mg |
$ 220.00 | 2022-06-07 | ||
abcr | AB561233-5g |
2-Bromo-N-(4-bromobenzyl)acetamide; . |
70110-31-5 | 5g |
€637.00 | 2024-04-16 | ||
abcr | AB561233-500mg |
2-Bromo-N-(4-bromobenzyl)acetamide; . |
70110-31-5 | 500mg |
€205.00 | 2024-04-16 | ||
Ambeed | A779702-1g |
2-BRomo-n-(4-bromobenzyl)acetamide |
70110-31-5 | 95% | 1g |
$178.0 | 2024-04-17 | |
A2B Chem LLC | BA35311-500mg |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | >95% | 500mg |
$412.00 | 2024-04-19 | |
A2B Chem LLC | BA35311-5g |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | >95% | 5g |
$787.00 | 2024-04-19 | |
A2B Chem LLC | BA35311-1g |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | >95% | 1g |
$439.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741053-1g |
2-Bromo-n-(4-bromobenzyl)acetamide |
70110-31-5 | 98% | 1g |
¥1246.00 | 2024-05-03 | |
TRC | B181790-500mg |
2-Bromo-N-(4-bromobenzyl)acetamide |
70110-31-5 | 500mg |
$ 365.00 | 2022-06-07 | ||
abcr | AB561233-1g |
2-Bromo-N-(4-bromobenzyl)acetamide; . |
70110-31-5 | 1g |
€237.00 | 2024-04-16 |
2-Bromo-n-(4-bromobenzyl)acetamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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2-Bromo-n-(4-bromobenzyl)acetamideに関する追加情報
Introduction to 2-Bromo-n-(4-bromobenzyl)acetamide (CAS No. 70110-31-5)
2-Bromo-n-(4-bromobenzyl)acetamide, with the chemical formula C9H8B2N2O, is a significant compound in the field of pharmaceutical and chemical research. This compound is characterized by its bromo and acetamide functional groups, which make it a versatile intermediate in the synthesis of various biologically active molecules. The presence of two bromine atoms at specific positions enhances its reactivity, making it a valuable building block for further chemical modifications.
The compound is identified by its CAS number 70110-31-5, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and avoids any ambiguity in chemical communication. The structure of 2-Bromo-n-(4-bromobenzyl)acetamide features a benzyl group attached to an acetamide moiety, with one bromine substituent on the benzene ring and another on the nitrogen atom of the acetamide group. This unique arrangement imparts distinct chemical properties that are exploited in various synthetic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in compounds containing bromine atoms due to their role as pharmacophores in drug design. The bromo-n-(4-bromobenzyl)acetamide structure is particularly noteworthy for its potential applications in the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize complex molecules that exhibit promising biological activities.
One of the most intriguing aspects of 2-Bromo-n-(4-bromobenzyl)acetamide is its utility as a precursor in the synthesis of bioactive peptides and small molecules. The acetamide group provides a site for further functionalization, allowing chemists to introduce additional modifications that can enhance binding affinity or selectivity. For instance, this compound has been utilized in the preparation of inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.
The bromo substituents play a crucial role in cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed using 2-Bromo-n-(4-bromobenzyl)acetamide to construct carbon-carbon bonds efficiently. These reactions are pivotal in creating intricate molecular architectures that mimic natural products or designed heterocycles with therapeutic potential.
Recent studies have highlighted the compound's significance in medicinal chemistry. For example, researchers have explored its derivatives as potential kinase inhibitors, which are critical in treating cancers by disrupting aberrant signaling pathways. The bromo-n-(4-bromobenzyl)acetamide derivatives have shown promising results in preclinical trials, demonstrating efficacy against various kinases while maintaining favorable pharmacokinetic profiles.
The synthesis of 2-Bromo-n-(4-bromobenzyl)acetamide itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches involve multi-step sequences starting from readily available precursors such as bromobenzyl bromide and acetoacetamide. However, recent advances have enabled more streamlined synthetic routes, often involving palladium-catalyzed transformations that enhance yield and purity.
The compound's stability under various conditions makes it an excellent candidate for industrial applications. It can be stored and handled under standard laboratory conditions without significant degradation, ensuring reliability in both research and production settings. This stability is attributed to the robust nature of its molecular framework, which resists environmental factors that might otherwise compromise its integrity.
In conclusion, 2-Bromo-n-(4-bromobenzyl)acetamide (CAS No. 70110-31-5) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it indispensable for synthesizing complex biologically active molecules. As research continues to uncover new applications for this compound, its importance is only expected to grow, driving innovation in drug discovery and development.
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